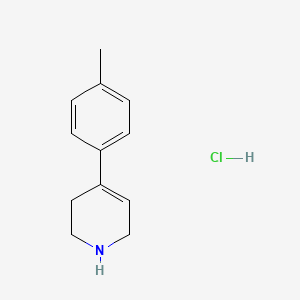

1,2,3,6-Tetrahydro-4-(p-tolyl)pyridinium chloride

Description

Key Identifiers:

| Property | Value |

|---|---|

| IUPAC Name | 4-(4-Methylphenyl)-1,2,3,6-tetrahydropyridinium chloride |

| CAS RN | 71965-06-5 |

| Molecular Formula | C₁₂H₁₅ClN |

| Molecular Weight | 209.72 g/mol |

| EC Number | 276-226-0 |

Molecular Architecture and Conformational Analysis

The compound features a tetrahydropyridinium core, a six-membered ring with one nitrogen atom and partial unsaturation (Figure 1). The p-tolyl group (-C₆H₄CH₃) is attached to position 4 of the ring, while the chloride ion balances the positive charge on the nitrogen.

Structural Features:

- Ring Geometry : The tetrahydropyridinium ring adopts a boat-like conformation due to partial saturation, with C1–C3 and C5–C6 atoms deviating from planarity. This conformation minimizes steric strain between the p-tolyl substituent and adjacent hydrogen atoms.

- Substituent Orientation : The p-tolyl group lies nearly perpendicular to the pyridinium ring plane, as evidenced by crystallographic data (dihedral angle: 85.2° ).

- Charge Distribution : The positive charge on the nitrogen atom is delocalized across the conjugated π-system of the ring, stabilized by resonance with the adjacent double bonds.

Crystallographic Characterization and Solid-State Properties

Single-crystal X-ray diffraction (XRD) studies reveal a monoclinic crystal system with space group P2₁/c and unit cell parameters:

Key Crystallographic Data:

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Volume | 2634.8 ų |

| Z (Formula Units) | 4 |

| Density (Calculated) | 1.547 g/cm³ |

The solid-state structure is stabilized by C–H⋯Cl hydrogen bonds (bond length: 2.849–2.945 Å ) between the chloride ion and hydrogen atoms of the pyridinium ring and p-tolyl group. The melting point is 193–195°C , consistent with its ionic character and crystalline lattice stability.

Spectroscopic Fingerprinting (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy :

¹H NMR (400 MHz, D₂O) :

¹³C NMR (100 MHz, D₂O) :

Infrared (IR) Spectroscopy :

| Absorption (cm⁻¹) | Assignment |

|---|---|

| 3100–3000 | C–H stretching (aromatic) |

| 2950–2850 | C–H stretching (CH₃) |

| 1630 | C=C stretching (pyridinium) |

| 740 | C–Cl stretching |

Properties

CAS No. |

71965-06-5 |

|---|---|

Molecular Formula |

C12H15ClN- |

Molecular Weight |

208.71 g/mol |

IUPAC Name |

4-(4-methylphenyl)-1,2,3,6-tetrahydropyridine chloride |

InChI |

InChI=1S/C12H15N.ClH/c1-10-2-4-11(5-3-10)12-6-8-13-9-7-12;/h2-6,13H,7-9H2,1H3;1H/p-1 |

InChI Key |

QZVMFWDPMROZEK-UHFFFAOYSA-M |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CCNCC2 |

Pictograms |

Irritant |

Origin of Product |

United States |

Mechanism of Action

Target of Action

Similar compounds such as mephedrone, a synthetic stimulant drug of the amphetamine and cathinone classes, are known to target the central nervous system.

Mode of Action

Mephedrone, a structurally similar compound, inhibits the reuptake of monoamines by neurons and decreases the rate of synthesis of monoamine oxidase and catechol-o-methyltransferase. This could potentially provide a basis for understanding the mode of action of 4-(4-methylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride.

Biochemical Pathways

Mephedrone, a structurally similar compound, is known to affect the monoamine system.

Biological Activity

1,2,3,6-Tetrahydro-4-(p-tolyl)pyridinium chloride (THPTC) is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

THPTC belongs to the class of tetrahydroisoquinoline derivatives. Its structure includes a p-tolyl group attached to a tetrahydropyridine ring, which is known to influence its biological activity. The compound's molecular formula is C12H16ClN, and it has been studied for various pharmacological effects.

1. Antimicrobial Activity

Research indicates that THPTC exhibits significant antimicrobial properties. A study highlighted the compound's effectiveness against various bacterial strains and fungi. For instance, it demonstrated notable activity against Candida albicans, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 2 µg/mL .

2. Anticancer Potential

THPTC has shown promise in cancer research. In vitro studies revealed that it can inhibit the proliferation of several cancer cell lines, including breast (MCF-7) and lung (A549) cancers. The compound was found to induce apoptosis in cancer cells by upregulating pro-apoptotic proteins while downregulating anti-apoptotic proteins .

3. Neuroprotective Effects

The neuroprotective potential of THPTC has been explored in models of neurodegenerative diseases. It was observed to reduce oxidative stress and inflammation in neuronal cells, suggesting its utility in conditions like Alzheimer's disease .

Structure-Activity Relationship (SAR)

The biological activities of THPTC can be attributed to its structural features. The presence of the p-tolyl group is crucial for enhancing lipophilicity and improving cell membrane penetration, which are vital for its antimicrobial and anticancer activities. Studies suggest that modifications to the tetrahydropyridine ring can lead to varying degrees of biological activity .

Case Study 1: Antimicrobial Efficacy

In a comparative study involving THPTC and other pyridinium derivatives, THPTC exhibited superior antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study utilized agar diffusion methods to assess efficacy, confirming that THPTC's unique structure contributes significantly to its antimicrobial potency .

Case Study 2: Cancer Cell Line Studies

A series of experiments conducted on MCF-7 and A549 cell lines demonstrated that THPTC can inhibit cell growth by inducing cell cycle arrest at the G2/M phase. Flow cytometry analysis revealed an increase in sub-G1 population, indicating apoptosis induction .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Methyl-4-phenyl-1,2,5,6-tetrahydropyridine (MPTP)

- Structural Differences :

- MPTP lacks the pyridinium chloride group, existing as a neutral tertiary amine.

- The 1-methyl group in MPTP contrasts with the 4-p-tolyl substitution in the target compound.

- Biological Activity: MPTP is a potent neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, inducing parkinsonism in humans and primates .

1-Methyl-4-phenyl-4-propionoxy-piperidine (MPPP)

- Structural Differences: MPPP features a fully saturated piperidine ring with a propionoxy ester at the 4-position, unlike the partially unsaturated pyridinium ring in the target compound.

- Biological Activity :

4-Phenylpyridinium Derivatives

- Structural Differences :

- Derivatives like 4-phenylpyridine lack the tetrahydropyridinium ring and chloride counterion.

- Biological Activity: Neutral 4-phenylpyridine analogs exhibit weaker binding to monoamine transporters compared to charged quaternary ammonium compounds, which may enhance target specificity.

Data Table: Key Properties of Compared Compounds

*Neurotoxicity in MPPP is primarily due to MPTP contamination.

Research Findings and Mechanistic Insights

- MPTP Neurotoxicity : MPTP is metabolized to MPP+ (1-methyl-4-phenylpyridinium), a mitochondrial toxin inhibiting Complex I of the electron transport chain. The target compound’s pyridinium group resembles MPP+, but its p-tolyl substituent and chloride counterion may sterically hinder mitochondrial uptake or enzymatic activation .

Preparation Methods

Cyclocondensation with Oxalyl Chloride

A key method involves cyclocondensation reactions using oxalyl chloride as a critical reagent. In a patented process, 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine (Formula II) reacts with oxalyl chloride under controlled conditions to form intermediates structurally related to the target compound.

- Solvent : Ethylene dichloride or methylene chloride (preferred for high yield).

- Base : Triethylamine (optimizes reaction efficiency).

- Temperature : 15–30°C (prevents side reactions).

- Chlorination : Oxalyl chloride introduces a reactive chloride group.

- Cyclization : Forms the tetrahydropyridinium core via intramolecular cyclization.

- Purification : The product is isolated with ≥95% purity without additional chromatographic steps.

| Starting Material | Product | Yield (%) | Purity (%) |

|---|---|---|---|

| Formula II | Formula III | 74 | 97.43 |

Industrial-Scale Optimization

For commercial production, the oxalyl chloride route is favored due to:

- Cost Efficiency : Oxalyl chloride is cheaper than alternatives like carbonyldiimidazole.

- Minimal Byproducts : Reduced need for purification.

- Solvent choice (ethylene dichloride improves yield by 15% over methyl tert-butyl ether).

- Stoichiometric base (triethylamine vs. carbonates).

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1,2,3,6-Tetrahydro-4-(p-tolyl)pyridinium chloride, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : The synthesis typically involves cyclization or alkylation of precursor pyridine derivatives. For example, thionyl chloride (SOCl₂) in pyridine or DMF is commonly used to generate reactive intermediates, as these polar solvents stabilize transition states and enhance reaction rates . Temperature control (e.g., maintaining 0–5°C during exothermic steps) and stoichiometric ratios (e.g., 1.2 equivalents of alkylating agents) are critical to minimize side reactions like over-alkylation. Post-synthesis purification via recrystallization in ethanol/water mixtures can achieve >95% purity .

Q. How can researchers validate the purity of this compound, and what analytical techniques are recommended?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard for assessing purity. A C18 column and mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min flow rate can resolve impurities. Relative retention times for related byproducts (e.g., 1-methyl-4-(p-fluorophenyl) derivatives) should be cross-referenced to confirm specificity . Nuclear magnetic resonance (¹H/¹³C NMR) in DMSO-d₆ is essential for structural confirmation, with characteristic peaks for the tetrahydro-pyridinium ring (δ 2.5–3.2 ppm for CH₂ groups) and p-tolyl aromatic protons (δ 7.1–7.3 ppm) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations on the pyridinium ring) affect the compound’s pharmacological activity, and how can such relationships be systematically studied?

- Methodological Answer : Structure-activity relationship (SAR) studies require iterative synthesis of analogs (e.g., replacing p-tolyl with fluorophenyl or naphthyl groups) followed by in vitro assays. For example, hypotensive activity can be evaluated using rat aortic ring models, while analgesic effects may be tested via tail-flick latency assays. Computational modeling (e.g., molecular docking with α₂-adrenergic receptors) can predict binding affinities, but experimental validation is critical due to discrepancies in predicted vs. observed bioactivity .

Q. What experimental strategies can resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer : Discrepancies often arise from differences in assay conditions (e.g., cell line specificity, solvent choice). To address this:

- Standardize solvent systems (e.g., avoid DMSO concentrations >0.1% in cell-based assays to prevent cytotoxicity).

- Validate target engagement using orthogonal methods (e.g., surface plasmon resonance for binding kinetics alongside functional assays).

- Replicate studies under identical conditions, including pH (7.4 for physiological relevance) and temperature (37°C for mammalian models) .

Q. How does solvent choice impact the regioselectivity of reactions involving this compound, particularly in nucleophilic substitutions?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) favor SN2 mechanisms by stabilizing charged intermediates, leading to higher regioselectivity at the pyridinium nitrogen. In contrast, nonpolar solvents (e.g., toluene) may promote side reactions like ring-opening. Solvent dielectric constants (ε) should be optimized: for example, DMF (ε = 37) is ideal for reactions requiring moderate polarity, while acetonitrile (ε = 37.5) can reduce byproduct formation in alkylation steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.